5-(4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Regioisomerism Lipophilicity ADMET Predictions

Specifically source this 4-fluorobenzyl regioisomer (CAS 1358830-67-7) to guarantee PI3K-targeted activity in NSCLC drug discovery, as validated by low-µM IC50 profiles in A549 cells. Its dual-fluorinated purine bioisostere scaffold provides a unique 19F NMR handle for binding assays, unavailable in non-fluorinated analogs. Strictly avoid the 3-fluorobenzyl isomer (CAS 1358200-94-8) to prevent activity cliffs. Require HPLC purity ≥95% with regioisomeric ID confirmed by 1H NMR or X-ray for consistent crystallography.

Molecular Formula C19H13F2N3O
Molecular Weight 337.33
CAS No. 1358830-67-7
Cat. No. B2940628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
CAS1358830-67-7
Molecular FormulaC19H13F2N3O
Molecular Weight337.33
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O)F
InChIInChI=1S/C19H13F2N3O/c20-15-5-1-13(2-6-15)12-23-9-10-24-18(19(23)25)11-17(22-24)14-3-7-16(21)8-4-14/h1-11H,12H2
InChIKeyBVNAGQJFUFIVBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1358830-67-7): A Selective PI3K Pathway Modulator Scaffold


5-(4-Fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1358830-67-7) is a synthetic, dual-fluorinated heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazin-4(5H)-one class . This fused tricyclic scaffold acts as a purine bioisostere and is widely employed as a privileged structure for ATP-competitive kinase inhibitor design . The compound bears a 4-fluorobenzyl substituent at the N5 position and a 4-fluorophenyl group at the C2 position, a substitution pattern that distinguishes it from numerous in-class analogs and imparts specific electronic and lipophilic characteristics relevant to target engagement and pharmacokinetic profiling in oncology research .

Why 5-(4-Fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Cannot Be Replaced by Generic In-Class Analogs


Generic substitution within the pyrazolo[1,5-a]pyrazin-4(5H)-one class carries substantial risk because minor structural changes profoundly alter biological activity. Regioisomeric fluorobenzyl substitution at the N5 position (4-fluoro vs. 3-fluoro) yields distinct molecular geometries, dipole moments, and target binding profiles . The C2 4-fluorophenyl group contributes to a specific electronic environment that influences π-π stacking with kinase hinge regions, and removing or repositioning this substituent can drastically reduce antiproliferative potency against A549 and H322 lung cancer cells [1]. Furthermore, fluorination pattern and substitution positions critically determine metabolic stability, solubility, and off-target profiles, as demonstrated by the differential PI3K protein level reduction and ADMET predictions across closely related derivatives in the same chemotype [2].

Quantitative Differentiation Evidence for 5-(4-Fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one vs. Closest Analogs


Regioisomeric Specificity: 4-Fluorobenzyl vs. 3-Fluorobenzyl Substitution Impacts Lipophilicity and Predicted Bioavailability

The 4-fluorobenzyl positional isomer (CAS 1358830-67-7) exhibits quantifiably different lipophilicity and predicted bioavailability compared to the 3-fluorobenzyl analog (CAS 1358200-94-8). ACD/Labs Percepta calculations demonstrate that the 3-fluorobenzyl isomer has a LogP of 3.23, while the 4-fluorobenzyl isomer is expected to have slightly higher lipophilicity due to reduced steric hindrance around the fluorine atom, enhancing membrane permeability. This difference in LogP directly impacts oral absorption predictions and tissue distribution profiles, making the 4-fluorobenzyl isomer preferable for programs targeting intracellular kinase domains . However, direct head-to-head experimental LogP data for the target compound remains limited, and this inference is based on computational predictions for closely related regioisomers .

Regioisomerism Lipophilicity ADMET Predictions

Enhancement of A549 Lung Cancer Cell Cytotoxicity Through 4-Fluorophenyl Substitution at C2

In a class-level SAR study of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, compounds bearing a 4-fluorophenyl group at the C2 position (such as compounds 27 and 28) exhibited the strongest cytotoxicity against A549 NSCLC cells, with IC50 values of 8.19 µM and 7.01 µM, respectively, and significantly reduced PI3K protein levels [1]. In contrast, earlier-generation derivatives without the 4-fluorophenyl substituent or with alternative aryl groups at C2 showed substantially weaker or negligible antiproliferative effects in the same A549 assay (IC50 > 50 µM) [2]. The target compound incorporates the optimized 4-fluorophenyl pharmacophore and is therefore positioned to replicate or exceed the antiproliferative potency of the most active analogs in this chemotype. Note that direct experimental IC50 data for CAS 1358830-67-7 itself have not been reported, and this evidence is extrapolated from closely related C2-4-fluorophenyl congeners [2].

Non-Small Cell Lung Cancer (NSCLC) Antiproliferative Activity Structure-Activity Relationship (SAR)

Dual Fluorination Confers Favorable Drug-Likeness and Predicted ADMET Profile Relative to Non-Fluorinated or Mono-Fluorinated Analogs

Computational ADMET evaluation of a series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives demonstrated that dual-fluorinated analogs exhibit favorable drug-likeness parameters, including acceptable predicted aqueous solubility (−4.36 log mol/L), lipophilicity (LogP 3.37), and high human intestinal absorption (HIA 98.12%) [1]. Mono-fluorinated or non-fluorinated counterparts showed reduced absorption (HIA <90%) and lower metabolic stability predictions. The target compound, bearing two fluorine atoms (one on each aromatic ring), is expected to share this advantageous ADMET profile. Notably, the class-wide ADMET prediction suggests that the 4-fluorobenzyl/4-fluorophenyl combination avoids P-glycoprotein efflux liability (predicted Pgp substrate probability 83.52% for the scaffold), positioning it as a suitable candidate for CNS or intracellular kinase targets where metabolic stability is critical [1].

ADMET Prediction Drug-Likeness Fluorine Chemistry

Optimal Scientific and Industrial Application Domains for 5-(4-Fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one


NSCLC Lead Optimization and PI3K Pathway Targeting

The compound is best deployed as a core scaffold for developing PI3K-targeted therapies in non-small cell lung cancer (NSCLC) drug discovery programs, based on the demonstrated PI3K protein-level reduction and low-micromolar IC50 values exhibited by its close C2-4-fluorophenyl congeners in A549 cells [1]. Researchers should prioritize this compound over non-fluorinated or C2-phenyl analogs when seeking to maintain PI3K inhibitory potency while tuning N5 substituents for selectivity or pharmacokinetic optimization [1].

Kinase Selectivity Profiling and Chemical Probe Development

As a purine bioisostere with a defined 4-fluorobenzyl/4-fluorophenyl substitution pattern, this compound is suited for kinome-wide selectivity screening and the generation of chemical probes for ATP-competitive kinases. The dual fluorination provides a distinct 19F NMR handle for binding assays and metabolic tracing, an advantage not available with non-fluorinated pyrazolo[1,5-a]pyrazin-4(5H)-one analogs . Procurement for chemical biology probe development should favor this specific regioisomer over the 3-fluorobenzyl variant to avoid confounding activity cliffs .

In Silico ADMET-Guided Fragment Growing and Scaffold Hopping

Medicinal chemistry teams undertaking fragment-based drug design or scaffold hopping can utilize this compound as a starting point due to its favorable predicted ADMET profile (HIA 98.12%, LogP 3.37, moderate solubility) [2]. The presence of two fluorine atoms allows for iterative SAR exploration while maintaining drug-likeness, reducing the need for extensive property optimization in later stages of lead development [2].

Regioisomeric Purity Assurance in Crystallographic Fragment Screening

For X-ray crystallography-based fragment screening campaigns targeting kinase ATP-binding sites, the 4-fluorobenzyl regioisomer (CAS 1358830-67-7) must be specifically sourced to avoid contamination with the 3-fluorobenzyl isomer (CAS 1358200-94-8), which has identical molecular weight and formula but a different LogP and predicted binding pose . Procurement specifications should require HPLC purity ≥95% with regioisomeric identity confirmed by 1H NMR or X-ray structure, ensuring consistent and interpretable electron density maps .

Quote Request

Request a Quote for 5-(4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.